molecular formula C5H2ClF4NO B6312456 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one CAS No. 10528-34-4

3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one

Katalognummer B6312456
CAS-Nummer: 10528-34-4
Molekulargewicht: 203.52 g/mol
InChI-Schlüssel: SOUFZQWFTRAJRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one (ACTF) is a cyclic compound with a unique structure that has been widely studied due to its wide range of applications in various fields, including scientific research, drug development, and lab experiments. Its unique structure has enabled it to be used as a building block for various compounds, as well as for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one has been widely studied due to its potential applications in various scientific research areas. It has been used as a building block for various compounds, such as polymers and dendrimers, which can be used for various purposes, such as drug delivery systems and nanomaterials. Additionally, it has been used in the synthesis of various organic compounds, such as peptides and amino acids, which can be used for the development of new drugs. Furthermore, it has been used in the synthesis of various novel materials, such as silicate glasses, which can be used for various applications, such as optical and electronic devices.

Wirkmechanismus

The mechanism of action of 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one is not yet fully understood. However, it is believed that its unique structure enables it to interact with various molecules in various ways. For example, it is believed that it can interact with various proteins, such as enzymes, to alter their activity. Additionally, it is believed that it can interact with various nucleic acids, such as DNA and RNA, to alter their activity. Furthermore, it is believed that it can interact with various lipids, such as phospholipids, to alter their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one are not yet fully understood. However, it is believed that its unique structure enables it to interact with various molecules in various ways, which can lead to various biochemical and physiological effects. For example, it is believed that it can interact with various proteins, such as enzymes, to alter their activity, which can lead to changes in the metabolism of various compounds. Additionally, it is believed that it can interact with various nucleic acids, such as DNA and RNA, to alter their activity, which can lead to changes in gene expression. Furthermore, it is believed that it can interact with various lipids, such as phospholipids, to alter their activity, which can lead to changes in membrane structure and function.

Vorteile Und Einschränkungen Für Laborexperimente

3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one has several advantages for use in lab experiments. Firstly, it is a stable compound, which makes it suitable for use in various experiments. Additionally, it is relatively inexpensive and easily accessible, which makes it an attractive option for various experiments. Furthermore, it is relatively simple to synthesize, which makes it a viable option for various experiments.
However, there are also some limitations associated with using 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one in lab experiments. Firstly, its unique structure can make it difficult to work with in some experiments. Additionally, its relatively low solubility can make it difficult to work with in some experiments. Furthermore, its relatively low reactivity can make it difficult to work with in some experiments.

Zukünftige Richtungen

There are several potential future directions for the study of 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one. Firstly, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to better understand its potential applications in various scientific research areas. Furthermore, further research could be conducted to develop new methods for synthesizing 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one, as well as to develop new methods for utilizing it in various experiments. Finally, further research could be conducted to develop new therapeutic applications for 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one.

Synthesemethoden

3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one can be synthesized from various starting materials, including cyclopentadiene and chloroform. The reaction begins with the reaction of cyclopentadiene with chloroform to form a chlorocyclopentadiene. This reaction is followed by the addition of a base, such as sodium hydroxide or potassium hydroxide, to the chlorocyclopentadiene, which then forms 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature of around -78°C.

Eigenschaften

IUPAC Name

3-amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF4NO/c6-1-2(11)4(7,8)5(9,10)3(1)12/h11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUFZQWFTRAJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(C1=O)(F)F)(F)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.